Cas no 29850-91-7 (Benzeneacetamide, a-(1-ethylpropyl)-)
29850-91-7 structure
Product Name:Benzeneacetamide, a-(1-ethylpropyl)-
CAS-nummer:29850-91-7
MF:C13H19NO
MW:205.296063661575
CID:264685
PubChem ID:279111
Update Time:2025-04-19
Benzeneacetamide, a-(1-ethylpropyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetamide, a-(1-ethylpropyl)-
- 3-Aethyl-2-phenylmercapto-benzothiazolium, Jodid
- 3-Aethyl-2-phenyl-valeriansaeure-amid
- 3-ethyl-2-phenylsulfanyl-benzothiazolium, iodide
- 3-Ethyl-2-phenylvaleramid
- 3-ethyl-2-phenyl-valeric acid amide
- Benzothiazolium, 3-ethyl-2-(phenylthio)-, iodide
- CTK1C9432
- NSC-129385
- 29850-91-7
- NSC129385
-
- Inchi: 1S/C13H19NO/c1-3-10(4-2)12(13(14)15)11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3,(H2,14,15)
- InChI-sleutel: SETRRRBRWWJNQL-UHFFFAOYSA-N
- LACHT: O=C(C(C1C=CC=CC=1)C(CC)CC)N
Berekende eigenschappen
- Exacte massa: 205.14677
- Monoisotopische massa: 205.147
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 5
- Complexiteit: 193
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 43.1Ų
Experimentele eigenschappen
- Dichtheid: 0.993
- Kookpunt: 350.5°Cat760mmHg
- Vlampunt: 165.8°C
- Brekindex: 1.516
- PSA: 43.09
- LogboekP: 3.39200
Benzeneacetamide, a-(1-ethylpropyl)- Gerelateerde literatuur
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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